

Chemical and physical properties of Pentylone hydrochloride

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Compound of Interest

Compound Name: Pentylone

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An In-depth Technical Guide to Pentylone Hydrochloride

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of **Pentylone** hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support advanced research and analysis.

Core Chemical and Physical Properties

Pentylone hydrochloride, a synthetic cathinone, is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no accepted medical use.^[1] It is chemically known as 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one hydrochloride.^{[2][3]} At room temperature, it typically appears as a white to off-white crystalline powder.^[2]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of **Pentylone** hydrochloride.

Property	Value	Source(s)
IUPAC Name	1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one;hydrochloride	[3]
Synonyms	βk-MBDP, βk-Methyl-K, 1-(3,4-methylenedioxyphenyl)-2-(methylamino)pentan-1-one	[2][4]
CAS Number	17763-01-8	[1][2][3][5]
Molecular Formula	C ₁₃ H ₁₈ ClNO ₃	[1][2][3]
Molecular Weight	271.74 g/mol	[2][3][5]
Appearance	White to off-white crystalline powder	[2][5]
Melting Point	237-239 °C; Other reported ranges include 215-242 °C and 230 ± 3°C.	[2]
Boiling Point (Free Base)	374.7 ± 42.0 °C	
Solubility	Soluble in methanol (e.g., 1.0 mg/mL).[2][6][7] The hydrochloride salt form enhances solubility in aqueous solutions compared to the free base.[2]	

Spectroscopic and Analytical Data

Structural elucidation and identification of **Pentylone** hydrochloride are typically achieved through a combination of spectroscopic methods. The following table summarizes key analytical data.

Analytical Method	Key Data / Peaks	Source(s)
¹ H NMR (400 MHz, D ₂ O)	See SWGDRUG Monograph for spectrum	[5]
Gas Chromatography/Mass Spectrometry (GC/MS)	Retention Time: 11.219 min. See SWGDRUG Monograph for EI Mass Spectrum.	[5]
Infrared Spectroscopy (FTIR)	Data available and used in comparative structural analyses.	[5][8][9]
Ultraviolet (UV) Spectroscopy	λ _{max} : 237, 285, 324 nm (for a related compound, N-methyl-N-propyl Pentylone)	[10]

Experimental Protocols

Detailed and validated experimental methods are crucial for the reliable synthesis and analysis of **Pentylone** hydrochloride.

Synthesis Protocol (General Method)

The synthesis of synthetic cathinones like **Pentylone** often follows established chemical pathways. A common method is adapted from the synthesis of similar compounds, such as eutylon. Due to the instability of the free base, cathinones are typically isolated as hydrochloride salts.[11]

- **α-Bromination:** The synthesis generally starts with a ketone precursor, 1-(1,3-benzodioxol-5-yl)pentan-1-one. This starting material undergoes α-bromination to introduce a bromine atom on the carbon adjacent to the carbonyl group.
- **Amination:** The resulting α-bromo ketone is then reacted with methylamine (CH₃NH₂). The methylamine displaces the bromine atom, forming the secondary amine and yielding the **pentylone** base.

- **Salt Formation:** The final product is isolated as a hydrochloride salt by treating the **pentylone** free base with hydrochloric acid (HCl). This process improves the stability and handling of the compound.

Analytical Protocols

The following are detailed methodologies for the analysis of **Pentylone** hydrochloride, based on the monograph provided by the Drug Enforcement Administration's Special Testing and Research Laboratory.^[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dilute approximately 10 mg of the analyte in deuterium oxide (D₂O). Add TSP as a 0 ppm reference and maleic acid as a quantitative internal standard.
- **Instrument:** 400 MHz NMR spectrometer.
- **Parameters:**
 - **Spectral Width:** -3 ppm to 13 ppm.
 - **Pulse Angle:** 90°.
 - **Delay Between Pulses:** 45 seconds.

Gas Chromatography/Mass Spectrometry (GC/MS)

- **Sample Preparation:** Dilute approximately 5 mg/mL of the analyte in methanol.
- **Instrument:** Agilent gas chromatograph with a mass selective detector (MSD).
- **GC Conditions:**
 - **Column:** DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 μm.
 - **Carrier Gas:** Helium at a flow rate of 1 mL/min.
 - **Injector Temperature:** 280°C.

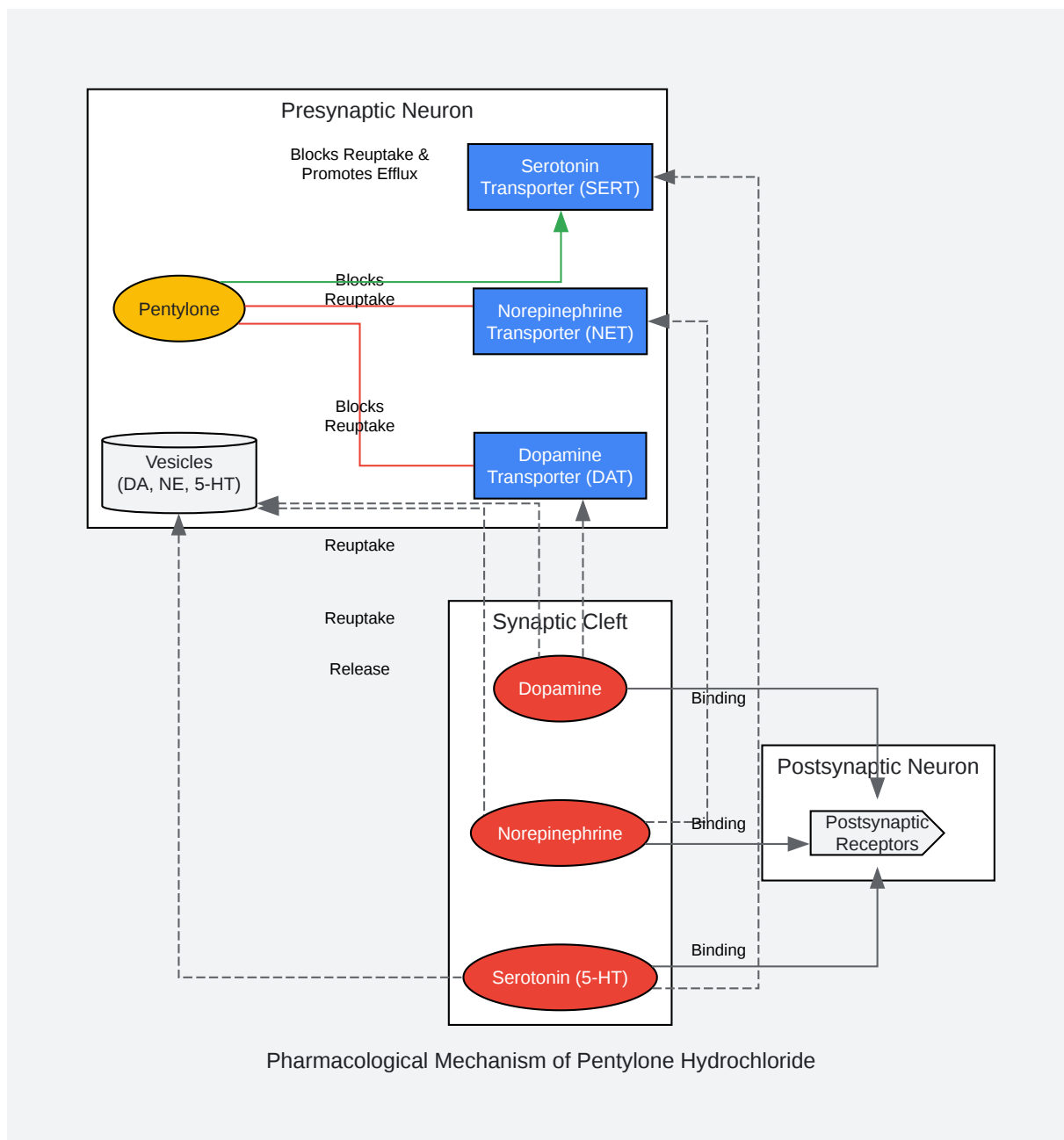
- Oven Program: Initial temperature of 100°C for 1.0 min, ramped to 300°C at 12°C/min, and held for 9.0 min.
- Injection: 1 µL injection with a split ratio of 20:1.
- MS Conditions:
 - MSD Transfer Line: 280°C.
 - MS Source: 230°C.
 - MS Quad: 150°C.
 - Mass Scan Range: 34-550 amu.

Pharmacology and Mechanism of Action

Pentylone hydrochloride's psychoactive effects stem from its interaction with monoamine neurotransmitter systems in the brain.^[2] It functions primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and also acts as a serotonin releasing agent.^{[2][4]}

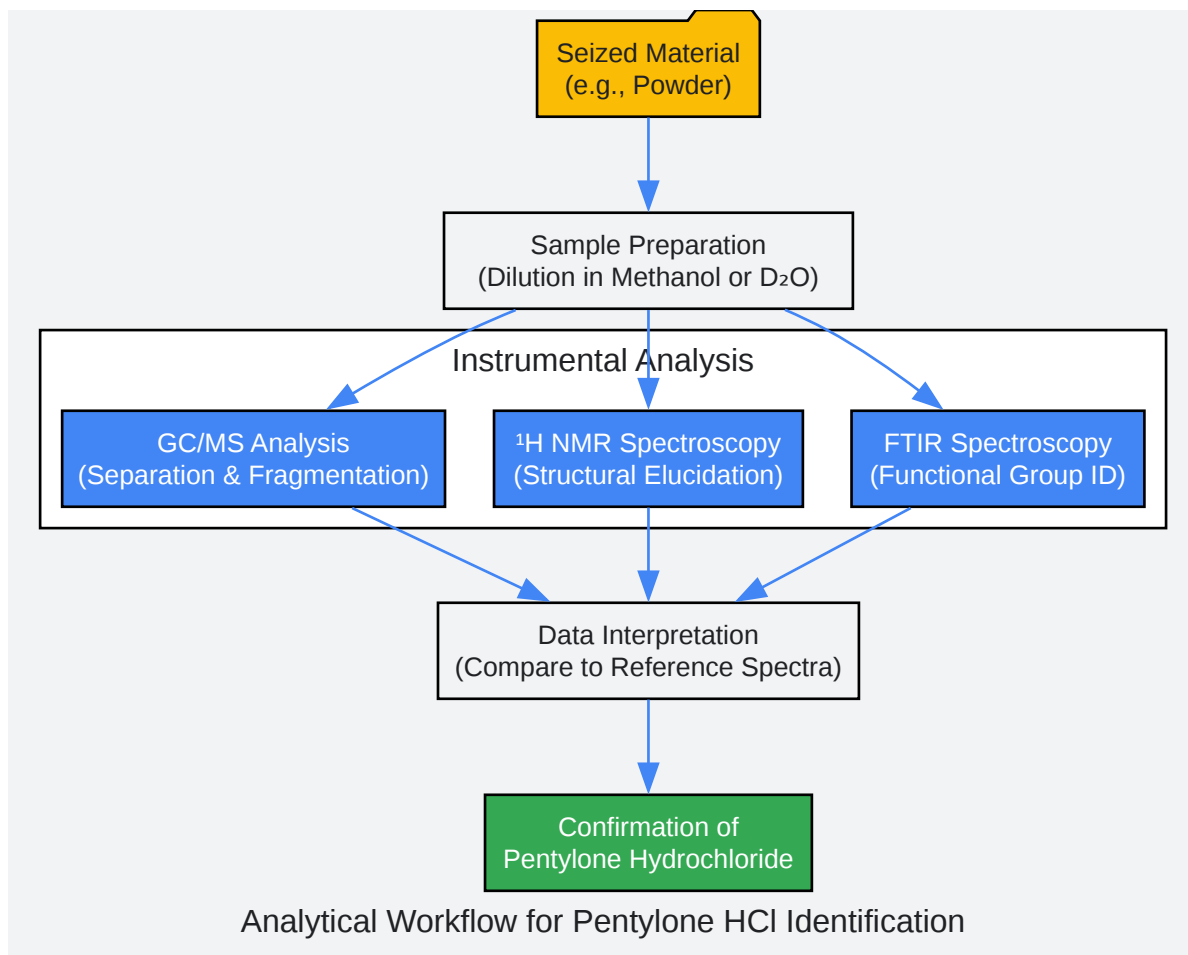
Research has shown that **Pentylone** exhibits a hybrid mechanism of action. It acts as an efficacious blocker at the dopamine transporter (DAT) while simultaneously functioning as a substrate (releaser) at the serotonin transporter (SERT).^[12] This dual activity, inhibiting dopamine reuptake while promoting serotonin release, contributes to its complex stimulant effects.^[12] In vitro studies have determined its potency for inhibiting dopamine uptake, with an IC₅₀ value of 0.12 µM in rat brain synaptosomes.^[12]

Visualizations



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Caption: Mechanism of **Pentylone** as a monoamine reuptake inhibitor and serotonin releaser.



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Caption: A typical experimental workflow for the identification of **Pentylone** HCl.

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